Mastoparan 7
Overview
Description
Mastoparan 7 is a small peptide originally isolated from the venom of wasps. It is a linear cationic α-helical peptide known for its ability to promote mast cell degranulation and release histamine. This compound has a wide range of biological activities, including antimicrobial, hemolytic, and anticancer properties .
Scientific Research Applications
Mastoparan 7 has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.
Biology: Investigated for its role in mast cell degranulation, antimicrobial activity, and cell signaling pathways.
Medicine: Explored for its potential as an anticancer agent, antimicrobial peptide, and adjuvant in vaccine formulations.
Industry: Utilized in the development of novel therapeutic agents and as a tool for studying membrane dynamics
Mechanism of Action
Target of Action
Mastoparan 7 (Mas-7) is a peptide toxin found in wasp venom . Its primary targets are the G protein subunits Gα o/i . These proteins play a crucial role in transmitting signals from various receptors (like G-protein coupled receptors) on the cell surface to the inside of the cell .
Mode of Action
Mas-7 stimulates the G protein subunits Gα o/i by binding to the plasma membrane . This interaction triggers a series of intracellular events, leading to various biological effects . For instance, it can cause mast cell degranulation, activation of protein G, and phospholipase A 2, C, and D activation .
Biochemical Pathways
The activation of G proteins by Mas-7 affects several biochemical pathways. It can lead to the release of serotonin and insulin , and it can also activate phospholipases A 2, C, and D . These enzymes are involved in the metabolism of phospholipids, which are essential components of cell membranes. Activation of these enzymes can lead to the production of secondary messengers that further propagate the signal within the cell .
Pharmacokinetics
It’s known that the peptide’s activity can be influenced by its environment, such as the presence of other molecules and the ph of the solution .
Result of Action
The activation of G proteins and the subsequent biochemical reactions result in a variety of cellular effects. These include mast cell degranulation, which leads to the release of histamine , and the induction of potent mitochondrial permeability and tumor cell cytotoxicity . Mas-7 also possesses antiviral activity .
Action Environment
The action of Mas-7 can be influenced by environmental factors. For instance, the peptide’s activity can be modulated by the presence of other molecules in its environment . Additionally, the pH of the solution can affect the peptide’s structure and, consequently, its activity
Safety and Hazards
Future Directions
Mastoparan 7 has gained significant attention for its clinical potential as a new class of antibiotics to combat antimicrobial resistance . It has also been employed in a novel cocaine vaccine, showing promising results . Further studies are needed to explore its potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
Mastoparan 7 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate G proteins by mimicking the activated state of G protein-coupled receptors. This activation leads to the stimulation of phospholipase A2, C, and D, resulting in the release of intracellular calcium and other secondary messengers . This compound also interacts with phosphoinositides, leading to the activation of protein kinase C and other downstream signaling pathways . Additionally, it has been shown to induce the release of histamine from mast cells and stimulate insulin secretion from pancreatic β-cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It promotes mast cell degranulation, leading to the release of histamine and other inflammatory mediators . In pancreatic β-cells, this compound stimulates insulin secretion by activating G proteins and downstream signaling pathways . It also affects cell signaling pathways by activating phospholipase A2, C, and D, leading to the release of intracellular calcium and other secondary messengers . Furthermore, this compound has been shown to have antimicrobial, hemolytic, and anticancer activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with G proteins and other biomolecules. This compound binds to the plasma membrane and stimulates the G protein subunit Gα o/i, leading to the activation of downstream signaling pathways . It also activates phospholipase A2, C, and D, resulting in the release of intracellular calcium and other secondary messengers . Additionally, this compound induces the release of histamine from mast cells and stimulates insulin secretion from pancreatic β-cells . These interactions lead to various cellular effects, including changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and retains its biological activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure and the experimental conditions. For example, prolonged exposure to this compound can lead to sustained activation of G proteins and downstream signaling pathways, resulting in long-term changes in cellular function . Additionally, this compound can undergo degradation over time, which may affect its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to stimulate immune responses and enhance vaccine efficacy . At high doses, it can induce toxic effects, including hemolysis and inflammation . Studies have also shown that the threshold effects of this compound can vary depending on the animal model and the route of administration . For example, intranasal administration of this compound has been shown to induce robust immune responses with minimal adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the activation of phospholipase A2, C, and D . These enzymes play a crucial role in the release of intracellular calcium and other secondary messengers, leading to changes in cellular metabolism . This compound also interacts with phosphoinositides, leading to the activation of protein kinase C and other downstream signaling pathways . Additionally, it has been shown to affect metabolic flux and metabolite levels in various cell types .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, this compound has been shown to accumulate in the plasma membrane, where it interacts with G proteins and other biomolecules . Additionally, it can be transported to other cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the plasma membrane, where it interacts with G proteins and other biomolecules . It can also be found in other cellular compartments, including the cytoplasm and nucleus . The localization of this compound is regulated by various targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound has been shown to alter the subcellular distribution of profilin and remodel the F-actin cytoskeleton in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mastoparan 7 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using large-scale HPLC and lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Mastoparan 7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Comparison with Similar Compounds
Mastoparan: A family of peptides with similar structures and biological activities.
Polybia-MP1: Another wasp venom peptide with antimicrobial and anticancer properties.
Dominulin A and B: Peptides with antimicrobial activity and low hemolytic activity
Uniqueness of Mastoparan 7: this compound is unique due to its specific amino acid sequence and potent biological activities. It has been extensively studied for its role in mast cell degranulation and its potential therapeutic applications. Its ability to activate G-protein-coupled receptors and induce various cellular responses sets it apart from other similar peptides .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLQXBRPSSZJMZ-FGRXCANLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H124N18O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163171 | |
Record name | Mastoparan 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145854-59-7 | |
Record name | Mastoparan 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mastoparan 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145854-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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